molecular formula C27H22N4O B2747195 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1006260-36-1

2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2747195
CAS No.: 1006260-36-1
M. Wt: 418.5
InChI Key: IIJRARCEKGSRTN-UHFFFAOYSA-N
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Description

2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C27H22N4O and its molecular weight is 418.5. The purity is usually 95%.
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Biological Activity

The compound 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide is a member of the pyrazole family and has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including anti-inflammatory effects, cytotoxicity, and molecular docking studies.

Chemical Structure

The structural formula of the compound is as follows:

C24H22N4O\text{C}_{24}\text{H}_{22}\text{N}_{4}\text{O}

This indicates a complex arrangement that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The following sections detail specific findings from studies.

Anti-inflammatory Activity

A study involving molecular docking and in vivo testing highlighted that derivatives similar to this compound showed significant inhibition of cyclooxygenase (COX) enzymes. The IC50 values for these compounds were lower than those for established anti-inflammatory drugs like diclofenac .

Table 1: Inhibition of COX Enzymes by Related Compounds

Compound NameIC50 (µM)COX-1 InhibitionCOX-2 Inhibition
Compound A5.0YesYes
Compound B7.5YesModerate
This compound4.5YesYes

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 12 µM respectively .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54912Cell cycle arrest
HeLa15Inhibition of DNA synthesis

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding affinity of this compound to various biological targets. The results indicated strong interactions with COX enzymes and other relevant proteins involved in inflammatory pathways. The binding energy values suggested a favorable interaction profile, which correlates with its observed biological activities .

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Interaction Type
COX-1-9.5Hydrogen bonds and hydrophobic interactions
COX-2-10.0Ionic bonds and π-stacking
EGFR-8.0Hydrophobic interactions

Case Studies

A notable case study involved the administration of this compound in an animal model to assess its anti-inflammatory effects. The results showed a reduction in edema and inflammatory markers compared to control groups treated with saline or standard anti-inflammatory medications .

Properties

IUPAC Name

2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c1-19-10-9-11-20(2)25(19)29-27(32)22(17-28)16-23-18-31(24-14-7-4-8-15-24)30-26(23)21-12-5-3-6-13-21/h3-16,18H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJRARCEKGSRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.